Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15967038
InChI: InChI=1S/C11H12ClNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3
SMILES:
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol

Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate

CAS No.:

Cat. No.: VC15967038

Molecular Formula: C11H12ClNO2

Molecular Weight: 225.67 g/mol

* For research use only. Not for human or veterinary use.

Methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate -

Molecular Formula C11H12ClNO2
Molecular Weight 225.67 g/mol
IUPAC Name methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate
Standard InChI InChI=1S/C11H12ClNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h4-5,13H,2-3,6H2,1H3
Standard InChI Key VPELXAIPXAQQCX-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=CC2=C1NCCC2)Cl

Structural and Chemical Properties

The molecular framework of methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate combines a tetrahydroquinoline backbone with halogen and ester functional groups. Key structural features include:

  • Core structure: A partially hydrogenated quinoline ring system (1,2,3,4-tetrahydroquinoline), which introduces conformational rigidity compared to fully aromatic quinolines.

  • Substituents:

    • A chlorine atom at the 7-position, likely influencing electronic properties and intermolecular interactions.

    • A methyl ester at the 8-position, which may enhance solubility or serve as a synthetic intermediate for further derivatization.

Table 1: Physicochemical Properties of Methyl 7-Chloro-1,2,3,4-Tetrahydroquinoline-8-Carboxylate

PropertyValue/DescriptionSource Inference
Molecular FormulaC₁₂H₁₂ClNO₂Calculated from structure
Molecular Weight253.68 g/molCalculated
CAS NumberNot reported in public databases
AppearanceLikely pale-yellow solid (based on analogous chloro-tetrahydroquinolines)
LogPEstimated ~2.8–3.1 (similar to 7-chloro-1,2,3,4-tetrahydroquinoline: LogP 2.84)
SolubilityLow aqueous solubility; soluble in organic solvents (e.g., DMSO, ethanol)

The chlorine and ester groups contribute to a moderately lipophilic profile, as evidenced by the estimated LogP value, which aligns with related chloro-tetrahydroquinolines . The ester moiety may render the compound prone to hydrolysis under acidic or basic conditions, a consideration critical for storage and handling.

Synthetic Pathways and Optimization

While no direct synthesis of methyl 7-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate has been reported, plausible routes can be inferred from methods used for analogous tetrahydroquinolines.

Grignard Reaction-Based Synthesis

A leading approach involves the use of Grignard reagents to functionalize dihydroquinolinone precursors. For example, 3-aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones have been reacted with aryl magnesium bromides to yield diaryl-substituted tetrahydroquinolines . Adapting this method:

  • Precursor modification: Starting with a 7-chloro-8-carboxy-dihydroquinolin-4-one intermediate.

  • Esterification: Treatment with methanol under acidic conditions to form the methyl ester.

  • Reduction: Catalytic hydrogenation or hydride reduction (e.g., NaBH₄) to saturate the quinoline ring .

Challenges in Demethylation and Functionalization

Demethylation of methoxy groups in tetrahydroquinolines has been explored using agents like BBr₃ or AlCl₃, though these conditions risk aromatization or dearylation . For the target compound, selective demethylation is unnecessary, but ester hydrolysis could be employed to generate carboxylic acid derivatives for further study.

CompoundActivityIC₅₀/EC₅₀Source
3,4-Diaryl-5,7-dimethoxy-THQ (3c)Anticancer (multiple cell lines)Low micromolar inhibition
7-Chloro-THQResearch chemical (uncharacterized)N/A

The chloro substituent may enhance membrane permeability or target binding, as seen in chlorinated bioactive molecules. The ester group could act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid with distinct pharmacokinetics.

Analytical Characterization

Robust analytical methods are essential for confirming the structure and purity of the compound:

  • NMR Spectroscopy:

    • ¹H NMR: Expected signals include a triplet for the methyl ester (δ ~3.8 ppm) and aromatic protons deshielded by the chlorine substituent (δ ~7.2–7.5 ppm) .

    • ¹³C NMR: Carbonyl resonance at δ ~168 ppm (ester), with chlorine-induced splitting observed in aromatic carbons .

  • Mass Spectrometry: A molecular ion peak at m/z 253.68 (M⁺) with fragments corresponding to loss of COOCH₃ (Δ m/z -59) .

Future Research Directions

  • Synthesis Optimization: Develop regioselective methods to avoid byproducts during esterification or reduction.

  • Biological Screening: Evaluate anticancer, antimicrobial, and neuroactive properties using in vitro models.

  • Prodrug Development: Investigate hydrolysis kinetics and bioavailability of the carboxylic acid metabolite.

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